

# Physicochemical Properties of Dimethirimol: A Technical Guide for Formulation Development

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## Compound of Interest

Compound Name: *Dimethirimol*

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This technical guide provides a comprehensive overview of the core physicochemical properties of **Dimethirimol**, a systemic fungicide. Understanding these properties is critical for the successful development of stable, effective, and safe formulations. This document outlines key quantitative data, details relevant experimental protocols based on international standards, and presents a visual workflow for property determination.

## Core Physicochemical Properties

A thorough understanding of **Dimethirimol**'s physicochemical characteristics is the foundation for formulation design, influencing everything from solvent selection and stability to bioavailability and environmental fate.

## Quantitative Data Summary

The following tables summarize the key physicochemical properties of **Dimethirimol**, compiled from various scientific sources. These values are essential for predictive modeling and initial formulation screening.

Table 1: General and Physical Properties of **Dimethirimol**

Property	Value	Source(s)
Molecular Formula	C <sub>11</sub> H <sub>19</sub> N <sub>3</sub> O	[1]
Molecular Weight	209.29 g/mol	[1]
Physical State	Colorless needle-shaped crystals	[2]
Melting Point	102 °C	[2]
Boiling Point	296.1 °C at 760 mmHg	
Density	1.07 g/mL	[2]
Vapor Pressure	1.46 mPa at 20 °C	[2]

Table 2: Solubility and Partitioning Behavior of **Dimethirimol**

Property	Value	Temperature (°C)	pH	Source(s)
Water Solubility	1200 mg/L	20	7	[2]
Chloroform Solubility	1,200,000 mg/L	20	-	[2]
Xylene Solubility	360,000 mg/L	20	-	[2]
Ethanol Solubility	65,000 mg/L	20	-	[2]
Acetone Solubility	45,000 mg/L	20	-	[2]
Octanol-Water Partition Coefficient (logP)	1.9	20	7	[2]

## Dissociation Constant (pKa)

A definitive, experimentally determined pKa value for **Dimethirimol** is not readily available in the public domain. However, based on the pKa of structurally related compounds, such as 4-

dimethylaminopyridine ( $\text{pK}_a \approx 9.7$ ) and other 2-dimethylaminopyrimidine derivatives, it can be inferred that **Dimethirimol** is a basic compound.[3][4][5] The pyrimidine ring system and the dimethylamino group are the likely sites of protonation. An accurate determination of the  $\text{pK}_a$  is crucial for understanding its solubility and stability profile across a range of pH values, which is a critical consideration for the development of aqueous formulations.

## Formulation Considerations

**Dimethirimol** is typically supplied as an aqueous liquid or a concentrate for dilution.[2] Its high solubility in water is a significant advantage for developing aqueous-based formulations.[2] Common formulation types for pyrimidine fungicides include:

- Aqueous Concentrates (AC) or Soluble Concentrates (SL): Given its notable water solubility, **Dimethirimol** is well-suited for these simple formulations where the active ingredient is dissolved in water with adjuvants.
- Suspension Concentrates (SC): For formulations with higher concentrations of **Dimethirimol** or in combination with other less soluble active ingredients, an SC may be appropriate. This involves dispersing fine particles of the active ingredient in an aqueous medium.[6]
- Suspoemulsions (SE): This advanced formulation type is a combination of a suspension concentrate and a concentrated aqueous emulsion.[7][8] It is particularly useful for creating combination products where **Dimethirimol** might be formulated with another active ingredient that is a liquid or has a low melting point.[7][8][9] The development of a stable SE often involves the separate preparation of the SC and emulsion phases before they are combined.[8]

Key challenges in formulating fungicides include ensuring the chemical and physical stability of the active ingredient, preventing crystal growth in concentrates, and optimizing the biological efficacy through the use of appropriate adjuvants.[10]

## Experimental Protocols for Physicochemical Property Determination

To ensure data quality and regulatory acceptance, the determination of physicochemical properties should follow standardized methodologies. The Organisation for Economic Co-

operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals.

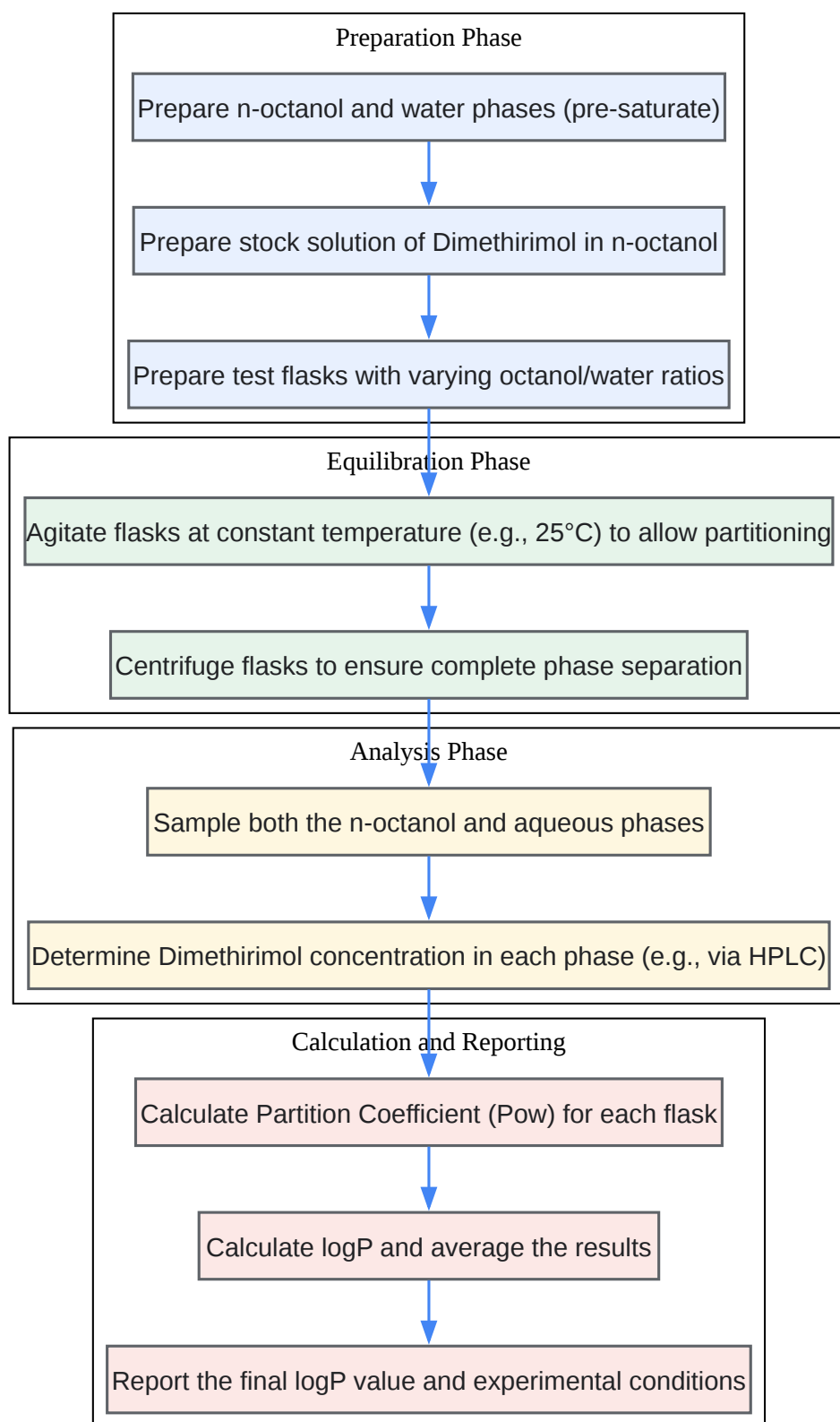
## Overview of Relevant OECD Guidelines

The following OECD guidelines are recommended for the determination of the key physicochemical properties of **Dimethirimol**:

- **Water Solubility:** OECD Guideline 105.[\[11\]](#) This guideline describes the flask method and the column elution method for determining the water solubility of substances. Given **Dimethirimol**'s solubility, the flask method would be appropriate.
- **Melting Point/Melting Range:** OECD Guideline 102.[\[12\]](#) This guideline details several methods for determining the melting point, including the capillary method, hot-stage apparatus, and differential scanning calorimetry (DSC).
- **Vapor Pressure:** OECD Guideline 104.[\[13\]](#) This guideline provides various methods for vapor pressure determination, such as the dynamic method, static method, and gas saturation method, applicable to different ranges of volatility.
- **Partition Coefficient (n-octanol/water):** OECD Guideline 107.[\[14\]](#) This guideline outlines the shake-flask method for determining the logP value, which is suitable for compounds with a logP in the range of -2 to 4.

## Experimental Workflow: Determination of Octanol-Water Partition Coefficient (logP)

The following diagram illustrates a generalized workflow for the determination of the octanol-water partition coefficient (logP) of **Dimethirimol** using the shake-flask method as described in OECD Guideline 107.



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#### Workflow for logP Determination (OECD 107)

This detailed understanding of **Dimethirimol**'s physicochemical properties and the standardized methods for their determination will empower researchers and formulation scientists to develop robust, stable, and efficacious fungicidal products.

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